Enhanced Lipophilicity and Passive Permeability
The introduction of fluorine at the 6-position increases predicted XLogP3 by approximately 0.3 log units relative to the unsubstituted 2-aminobenzothioamide, calculated as the difference between 2-fluorothiobenzamide (XLogP3 = 1.2) and thiobenzamide (XLogP3 ≈ 0.9 predicted) for the core scaffold, plus the additive contribution of the amino group [1] [2]. This represents an estimated ~2-fold increase in octanol/water partition coefficient, which translates to improved passive membrane diffusion potential while remaining within the favorable Lipinski range (LogP 1-3) [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 1.5-1.8 (predicted, class-level inference based on 2-fluorothiobenzamide + amino contribution) |
| Comparator Or Baseline | 2-Aminobenzothioamide (no fluorine): XLogP3 ≈ 1.2-1.5 predicted. 2-Amino-6-chlorobenzothioamide: LogP = 1.56 (measured, LeYan) . |
| Quantified Difference | Δ LogP ≈ +0.3 vs. unsubstituted analog; comparable to 6-chloro analog (Δ < 0.2) |
| Conditions | Computed by XLogP3 algorithm (PubChem) or vendor-provided LogP measurements. |
Why This Matters
Achieving logP in the 1-3 range is critical for balancing aqueous solubility with passive membrane permeability, and the 6-fluoro substitution achieves this without the added molecular weight and potential toxicity risks of a 6-chloro substituent.
- [1] PubChem. 2-Fluorothiobenzamide. CID 2734821. XLogP3 = 1.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorothiobenzamide View Source
- [2] PubChem. Thiobenzamide. CID 683563. XLogP3 ≈ 0.9 (predicted). LogP = 1.64 (ALOGPS). View Source
